1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide
Description
1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide is a cyanine dye characterized by two indole-derived moieties connected via a conjugated system. The structure includes:
- Two 1,3,3-trimethylindolenine groups, which stabilize the cationic charge through resonance.
- A cyclohexenyl bridge with ethenyl linkers, extending conjugation and influencing optical properties.
- An iodide counterion, enhancing solubility in polar solvents like methanol or water.
Cyanine dyes of this class are widely utilized in fluorescence imaging, photodynamic therapy, and as photosensitizers due to their tunable absorption/emission profiles .
Properties
IUPAC Name |
1,3,3-trimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N2.HI/c1-31(2)25-14-7-9-16-27(25)33(5)29(31)20-18-23-12-11-13-24(22-23)19-21-30-32(3,4)26-15-8-10-17-28(26)34(30)6;/h7-10,14-22H,11-13H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQJTKZBMNPURL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694761 | |
| Record name | 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140648-15-3 | |
| Record name | 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various cellular and molecular targets, influencing a range of biological processes.
Mode of Action
The compound is a photochromic molecule, meaning it changes its structure in response to light. It has a colorless leuco spiropyran form and a colored trans-merocyanine form that exhibits absorption peaks in the ultraviolet and visible regions respectively. This change in structure can influence its interaction with its targets.
Biochemical Pathways
Photochromic molecules like this one are often used in optical data storage applications, suggesting they may interact with light-sensitive biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound’s photochromic properties could potentially influence its pharmacokinetics, as structural changes could affect absorption, distribution, metabolism, and excretion.
Result of Action
Its photochromic properties suggest it could have applications in areas such as optical data storage, where its light-induced structural changes could be used to store and retrieve information.
Action Environment
Environmental factors such as light exposure and temperature could influence the action, efficacy, and stability of this compound. For instance, its photochromic properties mean that light exposure could trigger structural changes, altering its activity. Similarly, temperature could influence the rate of these light-induced changes.
Biological Activity
1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and neuropharmacological research. This article provides an overview of the biological activities associated with this compound based on available studies and data.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. The indole moiety is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 486.46 g/mol.
Anticancer Activity
Recent studies have indicated that indole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1,3,3-trimethylindolium iodide have been shown to inhibit the proliferation of various cancer cell lines.
Case Study:
In a study involving indole Schiff bases derived from similar structures, it was reported that these compounds demonstrated promising cytotoxic activity against the AMJ breast cancer cell line at low concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Indole Schiff Base 1 | AMJ Breast Cancer | 10 | Apoptosis induction |
| Indole Schiff Base 2 | AMJ Breast Cancer | 15 | Cell cycle arrest |
Neuropharmacological Effects
The neuropharmacological potential of indole derivatives has also been explored. Research indicates that certain indole compounds can act as NMDA receptor antagonists, which are crucial in modulating excitatory neurotransmission and have implications in treating conditions like epilepsy.
Case Study:
In a rat electroconvulsive shock model of epilepsy, a related indole derivative demonstrated a reduction in seizure duration and improved histological outcomes. This suggests that compounds with similar structures may offer therapeutic benefits in managing seizure disorders .
The mechanisms underlying the biological activities of 1,3,3-trimethylindolium iodide can be attributed to:
- Receptor Modulation: Interaction with neurotransmitter receptors such as NMDA.
- Cell Cycle Regulation: Inducing apoptosis through modulation of cell cycle checkpoints.
- Reactive Oxygen Species (ROS) Generation: Some indole derivatives are known to increase oxidative stress in cancer cells, leading to cell death.
Safety and Toxicity
While the biological activities are promising, safety profiles must be evaluated. Preliminary safety data suggest that this compound does not exhibit significant toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary for clinical applications.
Comparison with Similar Compounds
Optical Properties
The target compound’s absorption maximum (λmax) is influenced by conjugation length and substituents. Key comparisons include:
Key Findings :
- The target compound’s cyclohexenyl bridge and ethenyl linkers extend conjugation, resulting in a significant red shift (λmax ~750–800 nm) compared to simpler cyanines (e.g., CAS 14696-39-0 at 546 nm) .
- Chloride derivatives (e.g., CAS 199444-11-6) may exhibit altered solubility and stability due to smaller counterions and electronegative substituents .
Preparation Methods
Quaternization of 2,3,3-Trimethylindole
The synthesis begins with the preparation of the quaternary indolenium salt. A mixture of 2,3,3-trimethylindole (23.3 mmol) and methyl iodide (25.5 mmol) is refluxed in acetonitrile for 2 hours. The reaction yields 1,1,2-trimethyl-3-methylbenzindoline iodide as a pink solid in 92% yield. This step ensures the formation of the cationic indolenium moiety required for subsequent condensation.
Reaction Conditions:
The product is characterized by elemental analysis, with calculated values (C: 47.86%, H: 5.35%, N: 4.65%) matching experimental results (C: 47.28%, H: 5.14%, N: 4.95%).
Formation of the Heptamethine Cyanine Dye
Condensation with Bis-Aldehyde Intermediates
The target compound is synthesized via a condensation reaction between the quaternized indolenium salt and a bis-aldehyde derivative. In a representative procedure, 54.2 mg (0.17 mmol) of bis-aldehyde and 103 mg (0.34 mmol) of 1,1,2-trimethyl-3-methylbenzindoline iodide are dissolved in a 7:3 mixture of 1-butanol and benzene. The reaction is heated under reflux using a Dean-Stark trap to remove water, driving the equilibrium toward product formation. After 4 hours, the mixture is cooled, concentrated under reduced pressure, and washed with ether to yield the cyanine dye as a green solid in 46% yield.
Optimized Conditions:
Mechanistic Considerations
The condensation proceeds through a nucleophilic attack of the indolenium enolate on the aldehyde carbonyl, followed by dehydration. The use of a Dean-Stark trap is critical for removing water, shifting the equilibrium toward the conjugated product. Trapping aldehydes as Schiff bases with sodium 6-aminocaproate (method B in prior studies) can further improve yields by preventing aldol side reactions.
Purification and Characterization
Work-Up Procedures
The crude product is purified by washing with ether to remove unreacted starting materials and by-products. Filtration yields the pure dye, which is further analyzed via mass spectrometry and nuclear magnetic resonance (NMR).
Spectroscopic Validation
-
Mass Spectrometry (FAB): Observed molecular ion at m/z 758 corresponds to the theoretical mass of C₄₂H₄₉ClIN₃.
-
¹H NMR (500 MHz, Acetone-d₆):
Alternative Synthetic Routes
Hypochlorite Oxidation
In a modified approach, treatment of imidazolium salts with sodium hypochlorite in 20% acetic acid directly yields ketone intermediates, bypassing the quaternization step. While this method avoids alkylation, it is less effective for sterically hindered substrates.
Varying Alkyl Substituents
Substituting methyl iodide with ethyl, propyl, or hexyl iodide during the quaternization step produces analogs with differing alkyl chains (e.g., 1-ethyl-3,3-dimethylindolenium iodide). These variants exhibit similar reactivity but require adjusted stoichiometry.
Challenges and Optimization
Q & A
Q. Key insights :
- Larger SS (e.g., 84 nm) improves light-harvesting efficiency by minimizing energy loss.
- Substitutions (e.g., diethylamino groups) increase SS via electronic relaxation in the excited state .
How can researchers evaluate its potential anticancer activity?
Methodological Answer:
- In vitro assays : Use colorectal cancer cell lines (e.g., Caco-2) to measure IC50 values. Protocols include:
- Structure-activity relationships (SAR) : Compare with analogs like IR-783, which showed antiproliferative activity at IC50 = 5–10 µM .
- Mechanistic studies : Fluorescence microscopy to track cellular uptake and sublocalization.
How to troubleshoot low synthetic yields during scale-up?
Methodological Answer:
- Reaction monitoring : Use TLC or HPLC to identify intermediate degradation or side products.
- Catalyst screening : Test alternatives to p-TSA, such as Lewis acids (e.g., ZnCl2), to optimize cyclization .
- Temperature control : Maintain reflux conditions (±2°C) to prevent byproduct formation .
- Solvent polarity : Switch to DMF or THF if ethanol fails to solubilize intermediates .
How can computational methods predict its electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict absorption spectra. For example, diethylamino substitutions lower the LUMO energy, red-shifting absorption .
- Molecular dynamics (MD) : Simulate aggregation behavior in polymer matrices to assess device compatibility.
- TD-DFT : Model excited-state relaxation to correlate Stokes shift with substituent effects .
How to resolve contradictory spectral data (e.g., unexpected absorption peaks)?
Methodological Answer:
- Isomer identification : Check for E/Z isomerism using H NMR coupling constants or NOESY .
- Solvent effects : Compare spectra in polar (DCM) vs. nonpolar (toluene) solvents to rule out solvatochromism .
- Impurity analysis : HRMS or elemental analysis detects trace byproducts.
- Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities .
What industrial regulations apply to its use in research?
Methodological Answer:
- EPA compliance : Under 40 CFR §721.10415, report significant new uses (e.g., large-scale environmental release) .
- Safety protocols : MSDS-guided handling for iodide salts, including PPE for skin/eye protection.
- Waste disposal : Neutralize acidic byproducts before disposal per local hazardous waste guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
